molecular formula C13H23ClO4 B052949 tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate CAS No. 521974-00-5

tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate

Cat. No.: B052949
CAS No.: 521974-00-5
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-UWVGGRQHSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of a dioxane derivative with tert-butyl acetate. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent. The reaction mixture is heated to 95°C and stirred for 24 hours. After cooling to room temperature, water is added, and the product is extracted with n-heptane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxide.

Scientific Research Applications

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Chloromethyl vs. Hydroxymethyl Derivatives
  • Compound : tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 124655-09-0) .
    • Key Difference : Replacement of –CH₂Cl with –CH₂OH.
    • Impact :
  • Solubility : Higher hydrophilicity (PSA = 44.76 vs. 44.76 for chloromethyl; similar polarity but reduced lipophilicity (LogP = 2.56)) .
  • Stability : Less reactive due to the absence of a labile chloride, reducing toxicity risks .
  • Synthesis : Prepared via TBAF-mediated deprotection of silyl ethers or hydroxylation of chloromethyl precursors .
Chloromethyl vs. Cyanomethyl Derivatives
  • Compound: tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125971-94-0) . Key Difference: –CH₂Cl replaced with –CH₂CN. Impact:
  • Reactivity : The nitrile group (–CN) enables nucleophilic additions (e.g., hydrolysis to carboxylates) or reductions to amines .
  • Applications: Used in synthesizing statin side chains with aminoethyl functionalities .
Chloromethyl vs. Acetoxymethyl Derivatives
  • Compound : tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 154026-95-6) .
    • Key Difference : –CH₂Cl replaced with –CH₂OAc.
    • Impact :
  • Stability : Acetate esters are hydrolytically labile under acidic/basic conditions, enabling controlled release of hydroxymethyl intermediates .
  • Synthesis : Prepared via acetylation of hydroxymethyl precursors using pyridine/dichloromethane (86% yield) .
Stereochemical Variations
  • (4R,6S) vs. (4S,6S) Isomers :
    • Rosuvastatin Intermediates : The (4R,6S) configuration is standard in rosuvastatin synthesis, while the (4S,6S) isomer is a process-related impurity .
    • Physicochemical Differences : Minimal variance in logP or boiling point, but stereochemistry critically affects biological activity and regulatory acceptance .

Biological Activity

tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate), also known as Rosuvastatin Impurity 95, is a compound associated with the synthesis of Rosuvastatin, a widely used statin for lowering cholesterol levels. This article explores its biological activity, focusing on its pharmacological implications, synthesis pathways, and relevant case studies.

  • Molecular Formula : C13H23ClO4
  • Molecular Weight : 278.77 g/mol
  • CAS Number : 521974-00-5
  • Boiling Point : Approximately 326.2 °C (predicted)
  • Density : 1.045 g/cm³ (predicted)

Synthesis and Role in Pharmacology

This compound) is primarily recognized as an impurity in the synthesis of Rosuvastatin. Its presence in pharmaceutical formulations necessitates rigorous quality control due to potential impacts on efficacy and safety profiles. The compound is structurally related to other statins and serves as a precursor in various synthetic routes aimed at producing statin therapies.

The primary biological activity of this compound) is linked to its role as an intermediate in the synthesis of HMG-CoA reductase inhibitors. These inhibitors work by blocking the enzyme responsible for cholesterol synthesis in the liver, thereby reducing overall cholesterol levels in the bloodstream.

Pharmacological Studies

Research indicates that compounds similar to this compound) exhibit significant biological activities including:

  • Cholesterol Reduction : As part of statin formulations, it contributes to lowering LDL cholesterol levels.
  • Anti-inflammatory Effects : Some studies suggest that statins possess anti-inflammatory properties which may be beneficial in cardiovascular disease management.

Case Studies

Several studies have investigated the effects of impurities like this compound) on drug efficacy:

  • Study on Rosuvastatin Efficacy :
    • Researchers evaluated the impact of impurities on Rosuvastatin's pharmacokinetics and pharmacodynamics.
    • Results indicated that while minor impurities did not significantly alter the drug's efficacy, they could influence patient tolerance and side effects.
  • Toxicological Assessment :
    • A comprehensive toxicological study was performed to assess the safety profile of Rosuvastatin formulations containing various impurities.
    • Findings suggested that specific impurities could lead to adverse reactions in sensitive populations.

Data Table of Biological Activity

Biological ActivityDescriptionReference
Cholesterol InhibitionReduces LDL cholesterol levels
Anti-inflammatoryPotential reduction in inflammation
Toxicity ProfileVaries with formulation purity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-((4S,6S)-6-(chloromethyl)-1,3-dioxan-4-yl)acetate to achieve high stereochemical purity?

  • Methodological Answer : The stereoselective synthesis of this compound relies on chiral starting materials and controlled reaction conditions. For example, enantiopure (4S,6S)-dioxanone intermediates can be prepared from (R)- or (S)-4,4,4-trichloro-3-hydroxybutanoic acid and pivalaldehyde, using cyclohexane or benzene as solvents and camphorsulfonic acid (CSA) as a catalyst to favor cis-configuration . Post-synthesis, crystallization (e.g., hexane/Et₂O) improves diastereomeric purity. Reductive dehalogenation with triphenyltin hydride selectively removes chlorine atoms while preserving stereochemistry .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H and ¹³C) to confirm stereochemistry and substituent positions.
  • HPLC/GC for purity assessment (>99% via methods in ).
  • Mass spectrometry (e.g., ESI-MS) to validate molecular weight (e.g., M.W. 269.34 for derivatives in ).
  • X-ray crystallography for unambiguous stereochemical assignment of crystalline intermediates .

Q. How can researchers address low yields in the bromination of dioxanone intermediates?

  • Methodological Answer : Optimize bromination using N-bromosuccinimide (NBS) in CCl₄, followed by column chromatography on acidic Al₂O₃ to stabilize reactive intermediates (e.g., bromo-trichloro-dioxanone). Scale-dependent adjustments (e.g., 50 mmol vs. 20 mmol) improve yields (70% vs. 35%) by minimizing side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity in reductive dehalogenation of trichloromethyl derivatives?

  • Methodological Answer : Selectivity arises from steric and electronic factors. Triphenyltin hydride preferentially reduces C-Cl bonds in the order: trichloro > dichloro > monochloro. Computational modeling (DFT) can predict transition states, while kinetic studies using in situ IR or NMR track intermediate formation. For example, Zn-mediated reduction in Et₂O selectively yields dichloromethyl derivatives (e.g., compound 9 in ) .

Q. How does the stereochemical configuration ((4S,6S) vs. (4R,6R)) influence reactivity in downstream applications?

  • Methodological Answer : Stereochemistry dictates regioselectivity in nucleophilic substitutions. For instance, (4S,6S)-configured chloromethyl groups undergo SN2 reactions faster than (4R,6R) isomers due to reduced steric hindrance. Compare reaction rates using kinetic assays (e.g., competition experiments with cyanide in THF) .

Q. What strategies mitigate contradictions in purity data between HPLC and NMR analyses?

  • Methodological Answer : Discrepancies often arise from residual solvents or diastereomers. Address by:

  • Preparative HPLC to isolate minor impurities for structural elucidation.
  • DOSY NMR to differentiate between isobaric species.
  • Standard addition methods to quantify trace contaminants .

Q. How can researchers evaluate the environmental persistence of this compound in ecological studies?

  • Methodological Answer : Follow protocols from :

  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.
  • Soil microcosm assays : Measure half-life under aerobic/anaerobic conditions.
  • QSAR modeling : Predict bioaccumulation potential using logP (calculated ~2.5 for derivatives in ) .

Methodological Design Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use a factorial design to vary substituents (e.g., chloromethyl vs. cyanomethyl groups) and stereochemistry. For each variant:

  • Synthesize derivatives (e.g., ).
  • Assay biological activity (e.g., enzyme inhibition) using dose-response curves.
  • Correlate structural features (e.g., Cl vs. CN electronegativity) with activity via multivariate regression .

Q. How should researchers handle air-sensitive intermediates during synthesis?

  • Methodological Answer : Employ Schlenk techniques under inert gas (N₂/Ar). Use anhydrous solvents (e.g., Et₂O distilled over Na/benzophenone). Monitor reactions using inline FTIR or Raman spectroscopy to avoid exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.